molecular formula C14H16N2O4S2 B2669573 3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795481-90-1

3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2669573
CAS RN: 1795481-90-1
M. Wt: 340.41
InChI Key: XBBSZHNLPXSMRQ-UHFFFAOYSA-N
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Description

“3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine-2,4-dione (TZD) analogues . The TZD moiety is reported to possess extensive biological potential such as antifungal, analgesic, anti-inflammatory, hypoglycemic, antimalarial, antiproliferative, antitubercular, antioxidant, antiviral, hypolipidemic, and antibacterial .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione analogues involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine-2,4-dione is a five-membered heterocyclic compound. The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .


Physical And Chemical Properties Analysis

The successful insertion of the thiazolidine-2,4-dione in the molecule of the final compounds was confirmed by the appearance of a supplementary two C=O stretching bands from the thiazolidine-2,4-dione nucleus, between 1748–1760 cm −1, respectively 1678–1695 cm −1 .

Scientific Research Applications

Mechanism of Action

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Future Directions

Given the extensive biological potential of thiazolidine-2,4-dione (TZD) moiety, there is a significant interest in the development of new TZD analogues . Future research may focus on optimizing these compounds for better pharmacological activity and lower side effects.

properties

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c17-13-10-21-14(18)16(13)11-6-8-15(9-7-11)22(19,20)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBSZHNLPXSMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Phenylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

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